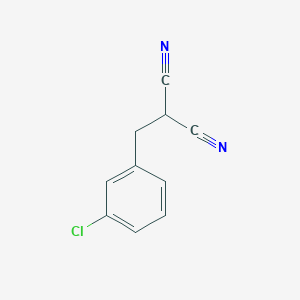
(3-Chlorobenzyl)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chlorobenzyl)malononitrile is a useful research compound. Its molecular formula is C10H7ClN2 and its molecular weight is 190.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Organic Synthesis
(3-Chlorobenzyl)malononitrile serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various reactions, including:
- Condensation Reactions : It can participate in condensation reactions to form larger cyclic or acyclic compounds.
- Substitution Reactions : The chlorobenzyl group can be substituted with other functional groups, allowing for the development of new derivatives with tailored properties.
Research has shown that this compound exhibits significant biological activities, making it a candidate for further investigation in medicinal chemistry:
-
Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 16 µg/mL Escherichia coli 32 µg/mL Candida albicans 25 µg/mL - Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, it has been evaluated for its cytotoxic effects on human cancer cell lines, demonstrating IC50 values in the range of 10–20 µM.
Drug Development
The compound's unique structure allows it to interact with biological targets, making it a potential lead compound in drug development:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications.
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various protein targets, providing insights into its mechanism of action.
Case Study 1: Antimicrobial Activity Assessment
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against common bacterial and fungal pathogens. The results indicated that the compound exhibited significant antimicrobial effects, comparable to standard antibiotics.
Case Study 2: Cytotoxicity Evaluation
In another study focused on cancer research, this compound was tested against several cancer cell lines. The findings revealed that the compound effectively induced apoptosis in cancer cells, suggesting its potential as an anticancer agent.
属性
分子式 |
C10H7ClN2 |
|---|---|
分子量 |
190.63 g/mol |
IUPAC 名称 |
2-[(3-chlorophenyl)methyl]propanedinitrile |
InChI |
InChI=1S/C10H7ClN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-3,5,9H,4H2 |
InChI 键 |
GICVRZNMESRSHW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)CC(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















